(Dodecane-1,12-diyl)bis(diphenylarsane)
Description
The compound "(Dodecane-1,12-diyl)bis(diphenylarsane)" features a central dodecane chain (12-carbon alkyl spacer) connecting two diphenylarsane moieties. The following analysis instead focuses on structurally related dodecane-1,12-diyl-linked compounds with diverse functional groups, offering insights into how the dodecane spacer and terminal groups influence properties and applications.
Properties
CAS No. |
82195-49-1 |
|---|---|
Molecular Formula |
C36H44As2 |
Molecular Weight |
626.6 g/mol |
IUPAC Name |
12-diphenylarsanyldodecyl(diphenyl)arsane |
InChI |
InChI=1S/C36H44As2/c1(3-5-7-21-31-37(33-23-13-9-14-24-33)34-25-15-10-16-26-34)2-4-6-8-22-32-38(35-27-17-11-18-28-35)36-29-19-12-20-30-36/h9-20,23-30H,1-8,21-22,31-32H2 |
InChI Key |
ONOFQHYISPRINJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](CCCCCCCCCCCC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility: The dodecane spacer is versatile, enabling coupling with amines (e.g., cinnamamide derivatives ), acridines (12-bis-THA ), and phenolic acids (antiviral gallic acid analogs ).
- Functional Group Impact : Terminal groups dictate bioactivity. For example, cationic 12-bis-THA disrupts bacterial membranes , while gallic acid derivatives inhibit viral sphingolipid metabolism .
- Structural Rigidity : Schiff base ligands (e.g., naphtholate derivatives) exhibit rigid planar structures due to conjugated imine bonds, enhancing crystallinity and metal-binding capacity .
Antimicrobial Activity :
- 12-bis-THA : Exhibits bactericidal activity against Burkholderia thailandensis by suppressing ATP synthase F1 domain production . Time-kill assays showed greater efficacy against unencapsulated strains, suggesting membrane-targeting mechanisms .
Antiviral Activity :
- Gallic Acid Derivatives : Inhibit West Nile, dengue, and Zika viruses by blocking ceramide desaturase (Des1), elevating dihydrosphingomyelin (dhSM) levels, which disrupt viral replication .
Physicochemical Properties
- Crystallinity : Schiff base ligands form stable crystals suitable for X-ray diffraction, attributed to hydrogen bonding and π-π stacking .
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